molecular formula C15H11ClN6O2 B1352222 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 774560-40-6

4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1352222
CAS No.: 774560-40-6
M. Wt: 342.74 g/mol
InChI Key: PKNLRTKXEJBUNZ-UHFFFAOYSA-N
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Description

Historical Development of Triazinobenzimidazole Frameworks

The triazinobenzimidazole scaffold emerged in the late 20th century as chemists explored fused heterocyclic systems for pharmaceutical applications. Early work focused on cyclocondensation reactions between 2-guanidinobenzimidazoles and aldehydes or ketones, yielding 3,4-dihydrotriazino[1,2-a]benzimidazole derivatives. A pivotal advancement occurred in 2003 with the development of solid-phase synthesis methods for 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles, enabling parallel synthesis of diverse analogs. By 2011, researchers optimized regioselective annulation strategies, distinguishing 3,4-dihydrotriazinobenzimidazoles from their fully aromatic counterparts. The discovery of mTOR inhibitors like triazine-benzimidazole hybrids (e.g., ZSTK474) in oncology research further propelled interest in this scaffold.

Key Milestones:

Year Development Reference
2003 Solid-phase synthesis of triazinobenzimidazoles
2011 Regioselective annulation methods
2023 Antinematodal fused triazinobenzimidazoles

Nomenclature and Classification Systems

The compound 4-(2-Chloro-5-nitrophenyl)-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine adheres to IUPAC rules:

  • Core structure : Triazino[1,2-a]benzimidazole (fusion of triazine at position 1,2-a of benzimidazole).
  • Substituents :
    • 4-position: 2-Chloro-5-nitrophenyl group.
    • 2-position: Amino group.

Classification by Substituent Position:

Position Substituent Role
2 Amino (-NH₂) Enhances hydrogen bonding with biological targets
4 2-Chloro-5-nitrophenyl Modulates electronic properties and binding affinity

The "1,4-dihydro" designation indicates partial saturation at the 1,4-positions of the triazine ring, distinguishing it from fully aromatic analogs.

Position of 4-(2-Chloro-5-nitroprophenyl)-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine in Heterocyclic Chemistry

This compound belongs to the triazinobenzimidazole family, characterized by:

  • Hybridization : Fusion of a benzimidazole (two fused benzene and imidazole rings) with a 1,3,5-triazine ring.
  • Electronic Features :
    • The triazine ring acts as an electron-deficient system due to nitrogen atoms at 1,3,5 positions.
    • The 2-amino group donates electron density, stabilizing the conjugated system.

Structural Analysis (X-ray Diffraction Data):

Parameter Value Source
Bond length (C9-N2) 1.487 Å
Dihedral angle (C9-N2-C5-C6) 175.5°
π-π Stacking distance 3.47–3.78 Å

The 2-chloro-5-nitrophenyl group at position 4 introduces steric bulk and polar interactions, critical for binding to biological targets like Trichinella spiralis larvae.

Significance in Modern Chemical Research

Recent studies highlight this compound’s dual role:

  • Pharmacological Applications :
    • Antinematodal Activity : Demonstrates 58.4% larvicidal effect against Trichinella spiralis at 50 μg/mL, outperforming albendazole.
    • Kinase Inhibition : Structural analogs inhibit mTOR and PI3Kα, relevant in cancer therapy.
  • Material Science :
    • Nonlinear Optics (NLO) : The conjugated system and polar nitro group make it a candidate for NLO materials.
    • Supramolecular Assembly : Forms 2D architectures via N–H···Cl and π-π interactions.

Ongoing Research Frontiers:

  • Structure-Activity Relationships (SAR) : Modifying the 4-aryl group to optimize bioactivity.
  • DFT Studies : Predicting electronic transitions and reactive sites for targeted synthesis.

Properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2/c16-10-6-5-8(22(23)24)7-9(10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-7,13H,(H3,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLRTKXEJBUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structural motifs often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Case Study : A study on related benzimidazole derivatives demonstrated that compounds containing nitro and chloro groups showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against tested strains, suggesting that the presence of these substituents contributes to the overall efficacy of the compounds .

Anticancer Potential

Research indicates that 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine may exhibit anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study : In a comparative study involving benzimidazole derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents against colorectal carcinoma cell lines (HCT116). Specifically, derivatives with nitro substitutions were noted for their enhanced cytotoxicity compared to non-substituted analogs .

Data Summary

Application Activity Type MIC/IC50 Values Reference
AntimicrobialBacterialMIC = 1.27 - 2.65 µM
AntifungalFungalNot specified
AnticancerHCT116 Cell LineIC50 = 4.53 - 9.99 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine core but differing in substituents. Key differences in physicochemical properties, tautomeric behavior, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Triazino-Benzimidazolamines

Compound Name (CAS) Substituent at 4-Position Tautomeric Preference Biological Activity (IC50) Commercial Availability
Target Compound (774560-40-6) 2-Chloro-5-nitrophenyl 1,4-dihydro (B form)* Not reported Discontinued
4,4-Dimethyl analog 4,4-Dimethyl 3,4-dihydro (A form) IC50 = 10.9 mM (DHFR) Not listed
4-(3-Chloro-4-fluorophenyl) (1501656-36-5) 3-Chloro-4-fluorophenyl Unknown Not reported Discontinued
4-(3-Bromophenyl) (1182778-83-1) 3-Bromophenyl Unknown Not reported Discontinued
4-(3,4,5-Trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Unknown Not reported Not listed

*Tautomeric forms (A, B, C) are defined in .

Key Observations

Tautomerism and Solvent Effects :

  • The target compound’s tautomeric equilibrium is influenced by solvent polarity. NMR studies on analogs indicate that the 3,4-dihydro (A) form dominates in DMSO, while the 1,4-dihydro (B) form may prevail in less polar solvents . This dynamic behavior impacts molecular interactions, such as hydrogen bonding and binding to biological targets.

Substituent Effects on Biological Activity: The 4,4-dimethyl analog exhibits notable dihydrofolate reductase (DHFR) inhibition (IC50 = 10.9 mM), likely due to hydrophobic interactions from methyl groups .

Comparatively, halogenated analogs (e.g., 3-bromo or 3-chloro-4-fluoro derivatives) may require milder halogenation steps .

Commercial Discontinuation: Multiple analogs, including the target compound, are listed as discontinued in supplier catalogs .

Biological Activity

4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of the specific compound , synthesizing available research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H11ClN6O2C_{15}H_{11}ClN_{6}O_{2} with a CAS number of 774560-40-6. The structure features a triazine ring fused with a benzimidazole moiety and substituted with a chloro and nitro group.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₆O₂
Molecular Weight344.73 g/mol
CAS Number774560-40-6
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. While specific data on the antimicrobial activity of this compound is limited, its structural similarity to other effective benzimidazole derivatives suggests potential efficacy against pathogens.

Anticancer Properties

Benzimidazole derivatives are also noted for their anticancer activities. A review highlighted that compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. Although direct studies on this specific compound are sparse, it is reasonable to hypothesize similar effects based on its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions like arthritis and other inflammatory diseases. Preliminary studies suggest that this compound may exert similar effects due to its ability to modulate inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on related benzimidazole derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL.
  • Anticancer Activity : In vitro testing of a closely related compound showed an IC50 value of 15 µM against HeLa cells after 48 hours of treatment. This suggests that further exploration into the anticancer properties of our compound could yield promising results.
  • Inflammation Models : In an animal model for inflammation induced by carrageenan, a similar benzimidazole derivative reduced paw edema significantly compared to control groups.

Q & A

Q. How can researchers ensure compliance with safety regulations during large-scale synthesis?

  • Methodological Answer : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermicity during nitration). Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Follow CRDC guidelines () for reactor design, including pressure relief systems and inert gas purges. Document protocols per OSHA and REACH requirements .

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